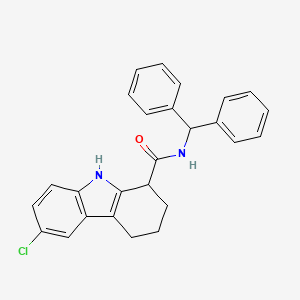![molecular formula C15H12ClF3N2O3S B3979500 N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3979500.png)
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide, also known as CGP-7930, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and depression.
Mecanismo De Acción
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of this receptor, this compound can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and motor function.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects in preclinical studies. For example, it has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in motor control. It has also been shown to reduce the release of glutamate in the hippocampus, which is a key brain region involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide is its selectivity for the mGluR5 receptor, which allows for more precise modulation of neurotransmitter release compared to non-selective compounds. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Direcciones Futuras
There are several potential future directions for research on N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders, particularly those that are associated with dysregulation of the glutamatergic system. Another area of interest is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of this compound, such as its short half-life. Finally, there is also interest in exploring the role of mGluR5 in other physiological processes, such as immune function and metabolism.
Aplicaciones Científicas De Investigación
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. In preclinical studies, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c16-12-7-6-10(15(17,18)19)8-13(12)21(9-14(20)22)25(23,24)11-4-2-1-3-5-11/h1-8H,9H2,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVZGUSFDHRRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide](/img/structure/B3979420.png)
![2-(4-pyridinylthio)-N-[1-(2-thienyl)ethyl]acetamide trifluoroacetate](/img/structure/B3979427.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979432.png)


![methyl 2-({[1-(2-furylmethyl)piperidin-3-yl]carbonyl}amino)-2-methylpropanoate](/img/structure/B3979449.png)
![trans-4-({3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}amino)cyclohexanol](/img/structure/B3979455.png)
![8-(1-azepanylcarbonyl)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3979467.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B3979474.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3979492.png)
![4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine](/img/structure/B3979497.png)
![N-[4-({[2-(tert-butylthio)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3979503.png)
![1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3979510.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3979517.png)